molecular formula C18H28N4O7 B1589748 Deoxypyridinoline CAS No. 83462-55-9

Deoxypyridinoline

Número de catálogo: B1589748
Número CAS: 83462-55-9
Peso molecular: 412.4 g/mol
Clave InChI: ZAHDXEIQWWLQQL-IHRRRGAJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deoxypyridinoline is a pyridinium cross-link that provides structural stiffness to type I collagen found in bones. It is excreted unmetabolized in urine and serves as a specific marker of bone resorption and osteoclastic activity. This compound is used in diagnosing bone diseases such as postmenopausal osteoporosis, bone metastasis, and Paget’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of deoxypyridinoline involves the preparation of a protected 3-hydroxypyridinium starting with Nα-protected lysine and a 5,6-epoxy-2-N-protected-O-protected-(2S)-2-aminohexanoate. Subsequent deprotection steps yield the desired this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Deoxypyridinoline primarily undergoes hydrolysis reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Nα-protected lysine and 5,6-epoxy-2-N-protected-O-protected-(2S)-2-aminohexanoate. The reaction conditions typically include controlled pH and temperature to ensure the stability of the intermediate compounds .

Major Products: The major product of the synthesis is this compound itself, which is used as a biochemical marker for bone resorption .

Aplicaciones Científicas De Investigación

Deoxypyridinoline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a marker for collagen degradation and bone turnover, making it valuable in the study of metabolic bone diseases. It is also used to monitor the effectiveness of treatments for conditions such as osteoporosis and bone metastasis .

Mecanismo De Acción

Deoxypyridinoline exerts its effects by providing structural stiffness to type I collagen in bones. It is a specific marker of bone resorption and osteoclastic activity, which means it is directly involved in the breakdown and rebuilding of bone tissue. The molecular targets of this compound include collagen fibers in the bone matrix .

Comparación Con Compuestos Similares

  • Pyridinoline
  • Hydroxylysylpyridinoline

Comparison: Deoxypyridinoline is unique in its high specificity for bone tissue, whereas pyridinoline is found in both bone and cartilage. Hydroxylysylpyridinoline is another related compound that also serves as a marker for collagen degradation but is less specific to bone tissue compared to this compound .

This compound’s specificity for bone tissue makes it a more precise marker for bone resorption, which is particularly useful in diagnosing and monitoring bone-related diseases.

Actividad Biológica

Deoxypyridinoline (DPD) is a crosslinking compound derived from collagen, primarily found in bone tissue. It serves as a significant biomarker for bone resorption and has been extensively studied for its biological activity in various clinical contexts, particularly in relation to osteoporosis, rheumatoid arthritis, and metastatic bone disease.

1. Overview of this compound

This compound is a pyridinoline crosslinking molecule that is released into the urine during collagen degradation. It is formed during the enzymatic breakdown of collagen and is thus indicative of bone turnover. Elevated levels of DPD in urine are associated with increased bone resorption, making it a useful marker for assessing bone health.

2.1 Role in Osteoporosis

DPD has been identified as a sensitive indicator of bone resorption, particularly in postmenopausal women. Studies have shown that urinary DPD levels are significantly higher in osteoporotic women compared to their non-osteoporotic counterparts. For instance, one study reported that postmenopausal women with osteoporosis had urinary DPD levels averaging 6.94 ± 2.32 nM/mM creatinine, compared to 5.6 ± 2.2 nM/mM creatinine in premenopausal women .

GroupUrinary DPD Levels (nM/mM Creatinine)
Premenopausal Women5.6 ± 2.2
Postmenopausal Women (No Osteoporosis)6.82 ± 1.51
Postmenopausal Women (Osteoporotic)6.94 ± 2.32

This data suggests that DPD can effectively differentiate between premenopausal and postmenopausal states and monitor the effects of hormone replacement therapy (HRT) on bone health .

2.2 Association with Rheumatoid Arthritis

In rheumatoid arthritis (RA), elevated levels of urinary DPD correlate with disease activity and joint inflammation. A study involving patients treated with infliximab revealed that urinary excretion of DPD decreased alongside clinical improvements in RA symptoms, indicating its potential as a biomarker for monitoring treatment efficacy . The correlation between DPD levels and clinical parameters such as swollen joints and morning stiffness highlights its relevance in assessing bone metabolism in inflammatory conditions.

2.3 Metastatic Bone Disease

DPD also plays a crucial role in evaluating bone metastasis, particularly in breast cancer patients. Research has shown that patients with confirmed bone metastases exhibit significantly higher urinary DPD/creatinine ratios compared to those without metastases (14.8 ± 7.8 nmol/mmol vs. 13.0 ± 6.5 nmol/mmol) . This finding underscores the utility of DPD as a diagnostic marker for assessing the presence and progression of metastatic disease.

3.1 Urinary DPD as a Biomarker

A comprehensive study analyzed urinary DPD levels among various patient groups, including healthy controls, postmenopausal women without osteoporosis, and osteoporotic women. The results demonstrated that urinary DPD was significantly elevated in osteoporotic patients, suggesting its effectiveness as a biomarker for assessing osteoporosis severity and treatment response .

3.2 Impact of Treatment on DPD Levels

In a cohort study involving bisphosphonate therapy for metastatic breast cancer, patients receiving treatment showed a marked reduction in urinary DPD levels over time, indicating effective management of bone resorption . This highlights the potential for using urinary DPD monitoring to evaluate therapeutic responses in cancer patients.

4. Conclusion

This compound serves as a vital biomarker for assessing bone resorption across various clinical conditions, including osteoporosis, rheumatoid arthritis, and metastatic diseases. Its ability to reflect changes in bone metabolism makes it an indispensable tool for clinicians aiming to monitor disease progression and treatment efficacy.

5. References

  • The influence of infliximab therapy on urinary excretion of this compound in rheumatoid arthritis.
  • Diagnostic value of urine this compound for detecting bone metastases.
  • Urinary this compound as a biochemical marker for postmenopausal osteoporosis.
  • Evaluation of oxidative stress parameters alongside urinary this compound levels.
  • Effects of menopause and osteoporosis on urinary excretion patterns of this compound.

Propiedades

IUPAC Name

(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHDXEIQWWLQQL-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)[O-])N)O)CC(C(=O)O)N)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)[O-])N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316336
Record name Deoxypyridinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxypyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83462-55-9
Record name Deoxypyridinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83462-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxypyridinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYPYRIDINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXI9WV7IP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deoxypyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxypyridinoline
Reactant of Route 2
Deoxypyridinoline
Reactant of Route 3
Deoxypyridinoline
Reactant of Route 4
Deoxypyridinoline
Reactant of Route 5
Deoxypyridinoline
Reactant of Route 6
Deoxypyridinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.